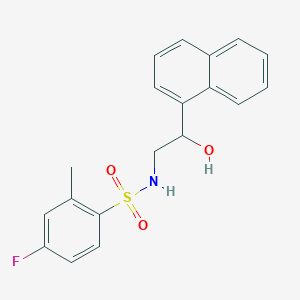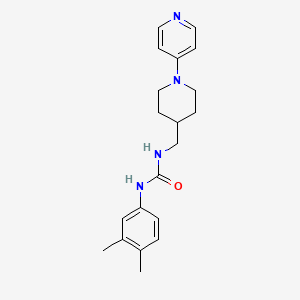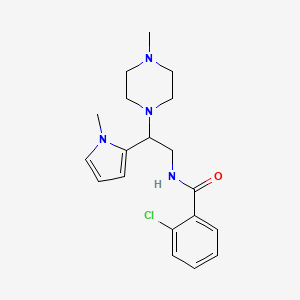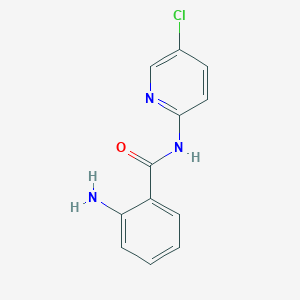![molecular formula C14H22O6 B2716653 methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate CAS No. 129514-40-5](/img/structure/B2716653.png)
methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate
Overview
Description
Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate is a complex organic compound featuring multiple chiral centers and functional groups. Its structure comprises a tetrahydrofuran ring, hydroxyl group, and keto-ester moiety, making it an interesting target for synthetic and analytical chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method of synthesizing methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate involves the cyclization of hydroxy ketones in the presence of an esterifying agent. The process typically begins with an aldol condensation, followed by an esterification step and eventual cyclization to form the oxolan ring.
Industrial Production Methods: In an industrial setting, this compound may be synthesized through optimized batch or continuous processes. Conditions such as temperature, solvent, and catalysts are adjusted for scale-up. The use of automated reactors and real-time monitoring ensures the efficiency and consistency of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation to form corresponding oxo derivatives, often using reagents like chromic acid or pyridinium chlorochromate.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group in the compound can participate in nucleophilic substitution reactions, yielding various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Chromic acid, pyridinium chlorochromate
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Organometallic reagents for nucleophilic substitution
Major Products Formed: Depending on the reaction, the products can vary from hydroxyl derivatives, oxo derivatives, or substituted esters, contributing to its versatility in chemical synthesis.
Scientific Research Applications
Chemistry: This compound is a valuable building block in organic synthesis, particularly in the development of complex molecules. It is used in asymmetric synthesis due to its chiral centers and in the synthesis of natural products and pharmaceuticals.
Biology: In biological research, this compound can serve as a model for studying the interactions of chiral molecules with enzymes and other biological systems.
Medicine: It finds applications in the design of novel drugs, particularly those targeting metabolic pathways involving ketones and esters.
Industry: Industrially, it is used as an intermediate in the production of fine chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate exerts its effects is often related to its ability to interact with biological targets through hydrogen bonding, Van der Waals interactions, and other non-covalent interactions. Its molecular structure allows it to participate in various biochemical pathways, potentially inhibiting or activating enzymes based on its functional groups and stereochemistry.
Comparison with Similar Compounds
Methyl 2-ethyl-4-[(3S,4R,5R)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate
Ethyl 2-methyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate
Comparison: This compound's uniqueness lies in its specific stereochemistry and functional group arrangement, which influence its reactivity and interaction with other molecules. The presence of the tetrahydrofuran ring and keto-ester moiety provides unique electronic and steric properties, distinguishing it from similar compounds that may lack one or more of these features.
Properties
IUPAC Name |
methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6/c1-6-13(3,12(17)19-5)10(15)7-9-8(2)14(4,18)20-11(9)16/h8-9,18H,6-7H2,1-5H3/t8-,9-,13?,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCJQSSBDMXNQ-YZGKFDMESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)CC1C(C(OC1=O)(C)O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C(=O)C[C@@H]1[C@H]([C@@](OC1=O)(C)O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347936 | |
| Record name | Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxotetrahydro-3-furanyl]-2-methyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129514-40-5 | |
| Record name | Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxotetrahydro-3-furanyl]-2-methyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


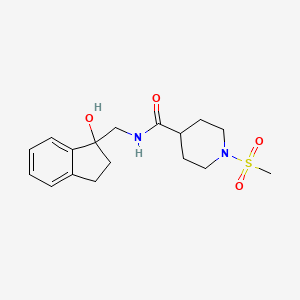

![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)

![5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B2716577.png)
![7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2716578.png)
![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2716579.png)
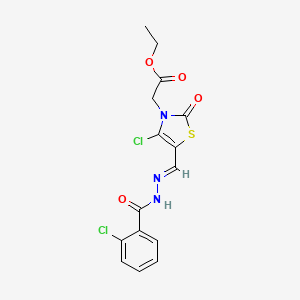
![N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2716582.png)
